

TMX-2172: A Technical Guide to a Selective CDK2/CDK5 Dual Degrader

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

TMX-2172 is a potent and selective heterobifunctional degrader that targets Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5) for proteasomal degradation. As a Proteolysis-Targeting Chimera (PROTAC), **TMX-2172** offers a novel therapeutic strategy for cancers characterized by overexpression of Cyclin E1 (CCNE1), such as certain ovarian cancers. This document provides a comprehensive technical overview of **TMX-2172**, including its chemical properties, mechanism of action, selectivity profile, and key experimental data. Detailed methodologies for relevant assays are also provided to facilitate further research and development.

Chemical Structure and Properties

TMX-2172 is a complex molecule designed to bridge CDK2/5 to the E3 ubiquitin ligase Cereblon (CRBN). Its structure consists of a ligand for CDK2/5, a linker, and a ligand for CRBN (a derivative of thalidomide).



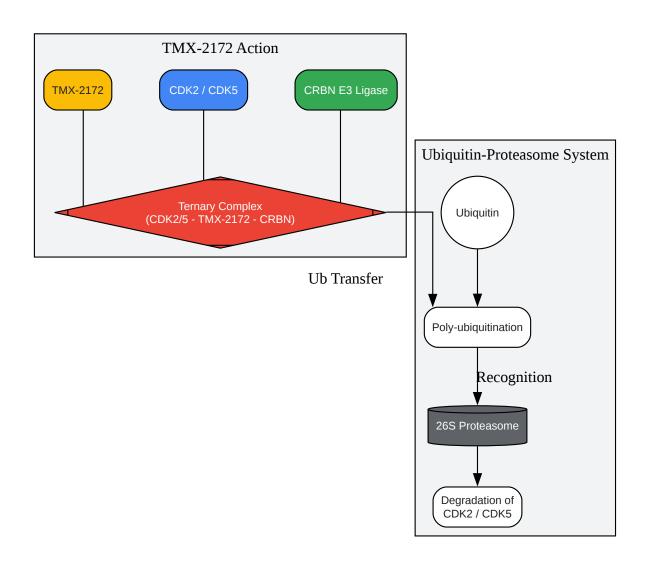
Property	Value
IUPAC Name	2-((5-bromo-2-((4-(N-(14-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-3,6,9,12-tetraoxatetradecyl)sulfamoyl)-2-methylphenyl)amino)pyrimidin-4-yl)amino)-6-fluorobenzamide[1]
Synonyms	TMX 2172, TMX2172[1]
CAS Number	2488892-09-5[1]
Molecular Formula	C41H45BrFN9O11S[1]
Molecular Weight	970.83 g/mol [1]
Appearance	Not specified, likely a solid
Solubility	Soluble in DMSO[2]
Storage	For long-term storage, -20°C (months to years) is recommended. For short-term storage, 0 - 4°C (days to weeks) is suitable.[1]

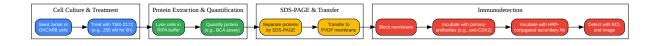
Mechanism of Action

TMX-2172 functions as a PROTAC, inducing the degradation of its target proteins, CDK2 and CDK5, through the ubiquitin-proteasome system. This mechanism involves the formation of a ternary complex between the target protein, **TMX-2172**, and the E3 ubiquitin ligase CRBN.[2]

Signaling Pathway







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References

- 1. Development of CDK2 and CDK5 Dual Degrader TMX-2172 PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [TMX-2172: A Technical Guide to a Selective CDK2/CDK5 Dual Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542857#tmx-2172-chemical-structure-and-properties]

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